molecular formula C14H26O B1345994 (Z)-Tetradec-7-enal

(Z)-Tetradec-7-enal

Cat. No.: B1345994
M. Wt: 210.36 g/mol
InChI Key: AVHNDAZRNRAYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Tetradec-7-enal, also known as this compound, is an organic compound with the molecular formula C14H26O. It is a type of unsaturated aldehyde characterized by a double bond in the seventh position of the tetradecene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Tetradec-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield the desired (7Z)-isomer. The reaction conditions often include the use of catalysts such as rhodium complexes and specific ligands to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroformylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high production rates .

Chemical Reactions Analysis

Types of Reactions: (Z)-Tetradec-7-enal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Z)-Tetradec-7-enal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-Tetradec-7-enal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets vary depending on the context of its use, but it often involves modulation of enzyme activity and gene expression .

Comparison with Similar Compounds

    7-Tetradecenal, (E)-: The (E)-isomer of 7-Tetradecenal, which has a different spatial arrangement of the double bond.

    Tetradecane: A saturated hydrocarbon with no double bonds.

    Tetradecanal: A saturated aldehyde with no double bonds.

Uniqueness: (Z)-Tetradec-7-enal is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity, interaction with biological targets, and overall functionality in various applications .

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-7-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3

InChI Key

AVHNDAZRNRAYTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCC=O

Origin of Product

United States

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